N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide
Description
The compound N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide is a structurally complex molecule featuring a benzodioxine moiety fused to a benzofuran ring system, with a 2-fluorophenoxyacetamide substituent. The fluorophenoxy group may enhance metabolic stability and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO6/c26-17-6-2-4-8-19(17)32-14-22(28)27-23-16-5-1-3-7-18(16)33-25(23)24(29)15-9-10-20-21(13-15)31-12-11-30-20/h1-10,13H,11-12,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVFTYJBZJRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its structural characteristics and mechanisms of action.
Chemical Structure
The compound is characterized by a unique structure that includes a benzodioxane moiety, which is known for its biological significance. The structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that derivatives of 1,4-benzodioxane exhibit notable anti-inflammatory properties. A study demonstrated that compounds with an acetic acid substituent at position-6 of the benzodioxane ring displayed significant anti-inflammatory activity. The structure-activity relationship (SAR) analysis revealed that the position of substituents is crucial for optimal activity .
Table 1: Summary of Anti-inflammatory Activities
| Compound | Substituent Position | Activity Level |
|---|---|---|
| Compound 4 | 6 | High |
| Compound 5 | 2 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, a benzodioxane bisamide chemical probe, CCT251236, demonstrated growth inhibitory activities against human ovarian carcinoma models. The benzodioxane moiety was critical to its efficacy .
Case Study: CCT251236
- Model Used: Human ovarian carcinoma xenograft
- Mechanism: Inhibition of HSF1 pathway
- Outcome: Significant reduction in tumor growth
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Pro-inflammatory Cytokines: It downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of Apoptosis in Cancer Cells: The compound may induce apoptosis through the activation of caspase pathways.
- MAPK Pathway Modulation: Some derivatives have been shown to inhibit the p38α MAPK pathway, which is crucial for cell proliferation and survival in cancer cells .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group and Pharmacophore Comparison
- Benzofuran vs. Triazole/Sulfanyl (): The target’s benzofuran system is a planar, aromatic heterocycle conducive to π-π stacking, while the triazolylsulfanyl group in ’s compound introduces steric bulk and sulfur-based hydrogen bonding or metal coordination .
- Fluorophenoxy vs. Chlorophenyl/Piperazino (): Fluorine’s electronegativity and small size optimize lipophilicity and metabolic stability, whereas the chlorophenyl group in ’s compound may increase steric hindrance and alter electronic interactions. The piperazine moiety enhances water solubility via protonation .
- Acetamide vs. Sulfonamide (): Acetamide’s neutral carbonyl group contrasts with sulfonamide’s acidic NH, which may influence solubility, protein binding, and pharmacokinetics .
Hydrogen Bonding and Crystal Packing ()
The benzodioxine and benzofuran rings in the target compound likely participate in C–H···O and N–H···O hydrogen bonds, fostering stable crystal lattices. Piperazine derivatives () may exhibit intermolecular N–H···N hydrogen bonds, enhancing crystallinity and melting points .
Halogen Effects: Fluorine vs. Chlorine
- Fluorine (Target and ): The 2-fluorophenoxy group in the target compound offers a balance of lipophilicity and electronic effects, while 4-fluorobenzenesulfonamide () leverages fluorine’s para-directing properties for aromatic stabilization .
- Chlorine (): The 3-chlorophenyl group’s larger size and polarizability may enhance hydrophobic interactions but increase metabolic susceptibility to dechlorination .
Preparation Methods
Ring-Closing Reaction
A mixture of 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane undergoes condensation under alkaline conditions (e.g., NaOH or KOH) in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds at reflux (100–110°C) for 5–6 hours, yielding 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as an intermediate.
Reaction Conditions
| Reagent | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | 1.0 | 100–110°C | 5 hr | 85% |
| 1,2-Dibromoethane | 5.0 | |||
| NaOH | 5.0 |
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using potassium permanganate (KMnO₄) in aqueous solution at 70–80°C. This method avoids hazardous peroxides and achieves yields >90%.
Oxidation Data
| Oxidant | Temperature | Time | Yield |
|---|---|---|---|
| KMnO₄ | 70–80°C | 2 hr | 90% |
Functionalization of the 1-Benzofuran Core
The 1-benzofuran scaffold is modified at the C2 and C3 positions to accommodate the benzodioxine carbonyl and acetamide groups.
C–H Arylation at C2
Palladium-catalyzed C–H arylation, as described by, enables direct functionalization of the benzofuran C2 position. Using 8-aminoquinoline as a directing group, aryl halides couple with benzofuran derivatives under mild conditions (Pd(OAc)₂, Ag₂CO₃, 110°C).
Example Reaction
-
Substrate: 3-Amino-1-benzofuran
-
Arylating Agent: 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
-
Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 eq), DMF, 110°C, 12 hr
-
Yield: 78%
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 70% |
| Reduction | H₂ (1 atm), Pd/C | EtOH, 25°C, 6 hr | 95% |
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
The side chain is prepared via nucleophilic substitution:
Alkylation of 2-Fluorophenol
2-Fluorophenol reacts with chloroacetic acid in alkaline aqueous solution (K₂CO₃, 80°C, 4 hr) to yield 2-(2-fluorophenoxy)acetic acid .
Reaction Parameters
| Reagent | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Fluorophenol | 1.0 | 80°C | 4 hr | 88% |
| Chloroacetic acid | 1.2 |
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C, 2 hr) to generate 2-(2-fluorophenoxy)acetyl chloride , used directly in subsequent amidation.
Final Assembly of the Target Compound
Amide Bond Formation
The C3 amine of the functionalized benzofuran reacts sequentially with two acid chlorides:
-
Benzodioxine-carbonyl chloride is coupled to the benzofuran C2 position under Schotten-Baumann conditions (NaOH, H₂O/THF, 0°C).
-
2-(2-Fluorophenoxy)acetyl chloride is then added to the C3 amine, yielding the final acetamide.
Coupling Data
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Benzodioxine-carbonyl chloride | NaOH, THF/H₂O, 0°C | 82% |
| 2 | 2-(2-Fluorophenoxy)acetyl chloride | Et₃N, DCM, 25°C | 85% |
Analytical Characterization
Critical spectroscopic data for the target compound:
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzofuran and benzodioxine moieties. Key steps include:
- Acylation : Coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to the benzofuran core using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .
- Acetamide Formation : Introducing the 2-(2-fluorophenoxy)acetamide group via nucleophilic substitution, often using triethylamine as a base to deprotonate intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95% by HPLC).
Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) are refined using statistical experimental design (e.g., factorial or response surface methodology) to maximize yield and minimize side products .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- ¹H/¹³C-NMR : Assign signals for aromatic protons (δ 6.5–8.0 ppm), carbonyl carbons (δ 165–175 ppm), and fluorine environments (¹⁹F-NMR at δ -110 to -120 ppm) to confirm regiochemistry .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Elemental Analysis (CHN) : Ensure <0.4% deviation from theoretical values .
Advanced: How can computational methods predict reactivity or biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzodioxine carbonyl may act as an electron-deficient site for nucleophilic attack .
- Molecular Docking : Screen against protein databases (e.g., α-glucosidase or kinase targets) to identify binding affinities. Similar compounds show IC50 values of 81–86 μM for α-glucosidase inhibition, suggesting competitive binding at the enzyme’s active site .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity Variability : Impurities (>5%) in batches can skew bioassays. Validate purity via HPLC-MS and repeat assays with rigorously purified samples .
- Assay Conditions : Differences in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. tissue-extracted α-glucosidase) alter IC50 values. Standardize protocols using reference inhibitors (e.g., acarbose) as internal controls .
- Structural Analogues : Minor substituent changes (e.g., fluorine vs. methoxy groups) drastically affect activity. Perform SAR studies using a library of derivatives to isolate critical functional groups .
Advanced: What strategies improve selectivity in enzyme inhibition assays?
Answer:
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For competitive inhibition, modify the acetamide side chain to enhance steric complementarity with the enzyme’s active site .
- Counter-Screening : Test against off-target enzymes (e.g., lipases or proteases) to identify cross-reactivity. Fluorophenoxy groups may reduce non-specific binding due to electronegativity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize enthalpic interactions .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (<10 µg/mL) is common due to aromaticity. Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays. LogP values (~3.5) indicate moderate lipophilicity .
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Amide bonds may hydrolyze in acidic conditions (pH <4), requiring formulation in buffered solutions .
Advanced: How to design in vivo studies to evaluate pharmacokinetics?
Answer:
- ADME Profiling :
- Absorption : Perform Caco-2 cell permeability assays; low permeability (Papp <1×10⁻⁶ cm/s) suggests need for prodrug strategies.
- Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., benzodioxine ring).
- Pharmacokinetic Parameters : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Calculate AUC, t₁/₂, and bioavailability. Fluorine substituents may prolong t₁/₂ by reducing oxidative metabolism .
Advanced: What are best practices for scaling up synthesis without compromising yield?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylation), reducing side reactions at >10-g scale .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of removal .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
